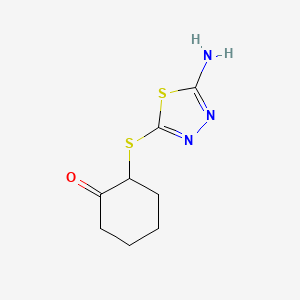
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Materials Science: Thiadiazole derivatives are known for their electronic properties, making them candidates for use in organic semiconductors and other electronic materials.
Biological Research: The compound’s ability to interact with various enzymes and proteins makes it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of Helicobacter pylori in the acidic environment of the stomach.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound shares the thiadiazole core and exhibits similar biological activities.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid: Another thiadiazole derivative with applications in medicinal chemistry.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)cyclohexan-1-one is unique due to its specific structural features, such as the cyclohexanone moiety, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C8H11N3OS2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-one |
InChI |
InChI=1S/C8H11N3OS2/c9-7-10-11-8(14-7)13-6-4-2-1-3-5(6)12/h6H,1-4H2,(H2,9,10) |
InChI Key |
KELASVVPVUWYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















